1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
Description
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is an acetophenone derivative featuring a triisopropylsilyl (TIPS) ether group at the para position of the phenyl ring. The TIPS group, composed of three isopropyl substituents bonded to a silicon atom, confers significant steric bulk and lipophilicity to the molecule. This compound is structurally characterized by:
- Molecular formula: Likely $ \text{C}{19}\text{H}{30}\text{O}_2\text{Si} $ (inferred from similar silyl ethers).
- Functional groups: A ketone (ethanone) and a silyl-protected oxygen (TIPS-O-).
The TIPS group is commonly employed in organic synthesis as a protective moiety for hydroxyl groups due to its stability under basic conditions and resistance to nucleophilic attack. However, it can be cleaved selectively using acidic or fluoride-based reagents.
Properties
Molecular Formula |
C17H28O2Si |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3 |
InChI Key |
JFZGQYBPTYFMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acetylation with Hydrogen Fluoride Catalysis
Phenol undergoes acetylation with acetic acid or anhydride in the presence of hydrogen fluoride (HF) as a catalyst. Key parameters include:
- Molar Ratios : 0.9–1.4 moles of acetic acid or 0.4–2.0 moles of acetic anhydride per mole of phenol.
- Catalyst Loading : 8–60 moles of HF per mole of phenol, with higher loadings (25–30 moles) favoring selectivity for 4-hydroxyacetophenone.
- Temperature : 40–90°C, optimally 50–80°C to minimize byproducts like 2-hydroxyacetophenone.
- Reaction Time : 10–300 minutes, with shorter durations (30–75 minutes) at elevated temperatures (100°C) achieving 93.4% conversion and 74.6% selectivity.
| Condition | Optimal Range | Conversion | Selectivity (4-HAP) |
|---|---|---|---|
| Acetic anhydride (moles) | 1.0–1.1 per phenol | 99.7% | 91.4% |
| HF (moles) | 25–30 per phenol | 99.9% | 89.7% |
| Temperature | 50–80°C | 93.4–99.9% | 74.6–91.4% |
Purification of 4-Hydroxyacetophenone
Post-synthesis purification involves adsorption (e.g., activated carbon) and crystallization. A disclosed method uses dimethyl carbonate/cyclohexane mixtures, cooling to 5–10°C to precipitate 4-hydroxyacetophenone with >99% purity after drying under vacuum (0.07–0.08 MPa, 75–85°C).
The introduction of the triisopropylsilyl (TIPS) group to 4-hydroxyacetophenone proceeds via nucleophilic substitution under anhydrous conditions.
Reaction Mechanism and Conditions
The hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base (e.g., pyridine or imidazole), enabling attack on triisopropylsilyl chloride. Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Base : Pyridine (2–3 equivalents) to scavenge HCl and drive the reaction.
- Stoichiometry : 1:1 molar ratio of 4-hydroxyacetophenone to TIPS chloride, though excess silyl reagent (1.2 equivalents) ensures complete conversion.
- Temperature : Room temperature (20–25°C) for 12–24 hours, avoiding exothermic side reactions.
Workup and Isolation
Post-reaction, the mixture is quenched with water, and the organic layer is extracted, dried (Na$$2$$SO$$4$$), and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water, yielding 70–85% pure 1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone.
Analytical Characterization
Confirming the structure and purity of the final product involves:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR shows a singlet for the acetyl group ($$ \delta $$ 2.6 ppm) and multiplet signals for the TIPS isopropyl groups ($$ \delta $$ 1.0–1.2 ppm).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$ m/z $$ 292.49 $$[M]^+$$.
- Melting Point : Typically 45–48°C, consistent with crystalline purity.
Challenges and Optimization Opportunities
Moisture Sensitivity
The TIPS group is prone to hydrolysis, necessitating strict anhydrous conditions. Substituting pyridine with sterically hindered bases (e.g., 2,6-lutidine) may enhance stability.
Solvent Selection
Switching to greener solvents (e.g., cyclopentyl methyl ether) could improve sustainability without compromising yield.
Chemical Reactions Analysis
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and silanol
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and phenols .
Scientific Research Applications
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The ethanone group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone, the following compounds are analyzed:
1-[4-[[tert-Butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone
- Substituent : tert-Butyldimethylsilyl (TBDMS) group.
- Molecular weight : 264.44 g/mol.
- Key differences: The TBDMS group is less bulky than TIPS, offering moderate steric protection. TBDMS is more commonly used in organic synthesis for hydroxyl protection due to its balance of stability and ease of removal.
1-[4-(1-Methylethyl)phenyl]ethanone (p-Isopropylacetophenone)
- Substituent : Simple isopropyl group.
- Molecular weight : 162.23 g/mol.
- Lower boiling point (117°C) and flash point (30°C) compared to silylated analogs . Higher reactivity at the ketone group due to reduced steric hindrance.
2,4,6-Triisopropylacetophenone
- Substituents : Three isopropyl groups on the phenyl ring.
- Key differences: Extreme steric hindrance from ortho and para isopropyl groups, which may impede electrophilic substitution reactions. No silyl ether functionality, leading to different solubility and stability profiles.
1-[2-Hydroxy-4-methoxy-6-[[tris(1-methylethyl)silyl]oxy]phenyl]-1-butanone
- Substituents : TIPS group at position 6, hydroxy and methoxy groups at positions 2 and 4.
- Key differences: Additional functional groups (hydroxy and methoxy) enable hydrogen bonding and alter electronic properties. The presence of a butanone chain instead of ethanone affects molecular flexibility and lipophilicity.
Comparative Data Table
Q & A
What are the recommended synthetic routes for 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via Friedel-Crafts acylation , analogous to methods used for structurally related acetophenones. A typical protocol involves:
- Reacting a silyl-protected phenol derivative (e.g., 4-[[tris(1-methylethyl)silyl]oxy]phenyl) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Key considerations:
- Moisture control : Silyl ethers are hydrolytically sensitive; use inert atmosphere (N₂/Ar) and dried solvents.
- Catalyst efficiency : AlCl₃ is standard, but FeCl₃ or ionic liquids may reduce side reactions.
- Temperature : Reactions often proceed at 0–25°C to minimize desilylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
